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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two multi-targeted kinase
inhibitors, Adrixetinib (Q702) and Sitravatinib. While direct head-to-head studies are not yet
available, this document synthesizes published preclinical and clinical data to offer an objective
evaluation of their respective pharmacological profiles, efficacy, and mechanisms of action.

Overview and Mechanism of Action

Adrixetinib (Q702) is a potent, orally bioavailable small molecule inhibitor that selectively
targets the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases (RTKs) and Colony-
Stimulating Factor 1 Receptor (CSF1R)[1][2]. By inhibiting these key regulators of the tumor
microenvironment (TME), Adrixetinib aims to reverse immunosuppression, primarily by
modulating the activity of tumor-associated macrophages (TAMs) and myeloid-derived
suppressor cells (MDSCs)[3][4]. This targeted approach is designed to enhance anti-tumor
immunity and potentially synergize with immunotherapies|[3][5].

Sitravatinib is also an orally available, multi-targeted tyrosine kinase inhibitor with a broader
spectrum of activity. It potently inhibits TAM kinases, as well as split-family kinases including
VEGFR and KIT, and other oncogenic drivers such as MET and RETI[6][7][8][9]. Sitravatinib's
mechanism of action involves the dual targeting of tumor cell proliferation and angiogenesis,
alongside the modulation of the tumor immune microenvironment[6][10]. By reducing
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immunosuppressive cells and potentially increasing the immunogenicity of tumors, Sitravatinib
is also being investigated in combination with checkpoint inhibitors[8][11].

Target Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Adrixetinib
and Sitravatinib against a panel of relevant kinases, providing a quantitative comparison of
their potency and selectivity.
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Target Kinase

Adrixetinib (Q702) IC50
(nM)

Sitravatinib IC50 (nM)

Data not available in searched

AxI 1.5[6]
results
Data not available in searched
Mer 2[6]
results
Data not available in searched Data not available in searched
CSF1R
results results
Data not available in searched
VEGFR1 6[6]
results
Data not available in searched
VEGFR2 5[6]
results
Data not available in searched
VEGFR3 2[6]
results
Data not available in searched
KIT 6[6]
results
Data not available in searched
FLT3 6[6]
results
Data not available in searched
DDR1 29(6]
results
Data not available in searched
DDR2 0.5[6]
results
Data not available in searched
TRKA 5[6]
results
Data not available in searched
TRKB 9[6]
results
Met Data not available in searched Low nanomolar range (1-200
c-Me

results

nM)[7]
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Data not available in searched
PDGFR
results

Low nanomolar range (1-200
nM)[7]

) Data not available in searched
Ephrin Receptors
results

Low nanomolar range (1-200
nM)[7]

Preclinical Efficacy
In Vitro Cellular Activity

This table outlines the in vitro anti-proliferative effects of both inhibitors in various cancer cell

lines.

Adrixetinib (Q702) Sitravatinib IC50

Cell Line Cancer Type
IC50 (M)

(uM)

Mouse Triple-Negative
EMT6 8.4[5]
Breast Cancer

Data not available in

searched results

Mouse Lung ) )
Data not available in
KLN205 Squamous Cell ~1[6]
] searched results
Carcinoma
Mouse Medullary ) )
Data not available in
EO0771 Breast ~1[6]
) searched results
Adenocarcinoma
Mouse Tumor Cell Data not available in
CT1B-A5 ) ~1[6]
Line searched results

In Vivo Tumor Models

The following table summarizes the in vivo anti-tumor activity of Adrixetinib and Sitravatinib in

preclinical xenograft models.
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Dosing Tumor Growth
Tumor Model Treatment o Reference
Schedule Inhibition (%)
EMTG6 Syngeneic  Adrixetinib (10 )
Oral, daily 54.3 [5]
Mouse Model ma/kg)
EMT6 Syngeneic  Adrixetinib (30 i
Oral, daily 64.9 [5]
Mouse Model ma/kg)
EMT6 Syngeneic  Adrixetinib (100 )
Oral, daily 84.6 [5]
Mouse Model mg/kg)
CT1B-A5 _ o o
] Sitravatinib (20 Oral, once per Significant tumor
Syngeneic ) [6]
mg/kg) day for 6 days regression
Mouse Model
_ Enhanced
TKI-resistant _ o N _
Sitravatinib Not specified primary tumor [12][13]
tumor models o
growth inhibition
Pharmacokinetics

A summary of key pharmacokinetic parameters for both compounds is presented below.

Parameter

Adrixetinib (Q702)

Sitravatinib

Administration

Oral[1][3]

Oral[8][14]

Half-life (t1/2)

Data not available in searched

results

42.1-51.5 h[15]

Cmax

Dose-dependent increase
observed[16][17]

Data not available in searched

results

AUC

Dose-dependent increase
observed[16][17]

Data not available in searched

results

Clinical Dose

100 mg or 120 mg (in
combination with
pembrolizumab)[16][17]

100 mg malate once daily
(proposed therapeutic dose)
[18]
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Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by Adrixetinib and
Sitravatinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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